REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[CH:6]=O.[C:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:14])[CH3:13]>C(O)(=O)C>[OH:11][C:10]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:14])=[CH:4][C:3]=1[O:2][CH3:1]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with Occasional shaking for 200 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Temperature of reaction
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 15° C.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured in ice cold water
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
Chloroform extract
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on SiO2 gel
|
Type
|
CUSTOM
|
Details
|
to obtain 1
|
Reaction Time |
200 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)C=CC(=O)C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |